

Replicating Dasotraline's Efficacy in Hyperactivity: A Comparative Guide for Researchers

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Marlborough, MA & Fort Lee, NJ – This guide provides a comprehensive overview of the published findings on dasotraline, a dopamine and norepinephrine reuptake inhibitor, and its effects on hyperactivity, a core symptom of Attention-Deficit/Hyperactivity Disorder (ADHD). Designed for researchers, scientists, and drug development professionals, this document compiles quantitative data from key clinical trials, details experimental protocols to aid in the replication of findings, and visualizes the proposed mechanism of action.

Dasotraline, developed by Sunovion Pharmaceuticals, showed a statistically significant reduction in ADHD symptoms compared to placebo in several clinical trials.[1][2][3][4] Although the New Drug Applications for dasotraline for the treatment of ADHD were withdrawn in May 2020, with the manufacturer citing the need for further clinical studies, the existing data provides valuable insights into the therapeutic potential of targeting dopamine and norepinephrine pathways in ADHD.[5] This guide serves as a resource for objectively evaluating dasotraline's performance and understanding the methodologies behind the published research.

Quantitative Data Summary

The following tables summarize the key efficacy data from placebo-controlled clinical trials of dasotraline in pediatric and adult populations with ADHD.

Table 1: Efficacy of Dasotraline in Pediatric Patients (6-12 years) with ADHD

Study Identifier	Treatment Group	N	Primary Efficacy Measure	Baseline Mean (SD)	Change from Baseline (LS Mean)	Placebo-Adjusted Difference (LS Mean)	Effect Size	p-value
NCT02428088[2]	Dasotraline 2 mg/day	-	ADHD-RS-IV HV Total Score	-	-11.8	-0.4	0.03	>0.05
Dasotraline 4 mg/day	-	ADHD-RS-IV HV Total Score	-	-17.5	-6.1	0.48	<0.001	
Placebo	-	ADHD-RS-IV HV Total Score	-	-11.4	-	-	-	
Classroom Study (Wigal et al.)[6]	Dasotraline 4 mg/day	56	SKAMP - Combined Score	-	-3.2	-5.2	0.85	<0.001
Placebo	56	SKAMP - Combined Score	-	+2.0	-	-	-	

ADHD-RS-IV HV: ADHD Rating Scale Version IV-Home Version; SKAMP: Swanson, Kotkin, Agler, M-Flynn, and Pelham Scale; LS Mean: Least Squares Mean; SD: Standard Deviation.

Table 2: Efficacy of Dasotraline in Adult Patients with ADHD

Study Identifier	Treatment Group	N	Primary Efficacy Measure	Baseline Mean (SD)	Change from Baseline (LS Mean)	Placebo-Adjusted Difference (LS Mean)	Effect Size	p-value
NCT02762097[8]	Dasotraline 4 mg/day	-	ADHD-RS-IV Total Score	-	-15.0	-1.1	-	>0.05
	Dasotraline 6 mg/day	-	ADHD-RS-IV Total Score	-16.5	-2.6	-	0.074	
	Placebo	-	ADHD-RS-IV Total Score	-13.9	-	-	-	
Proof-of-Concept Trial (Koblan et al.)[9]	Dasotraline 4 mg/day	-	ADHD-RS-IV Total Score	-	-12.4	-2.7	0.25	0.076
	Dasotraline 8 mg/day	-	ADHD-RS-IV Total Score	-13.9	-4.2	0.41	0.019	
	Placebo	-	ADHD-RS-IV Total Score	-9.7	-	-	-	

ADHD-RS-IV: ADHD Rating Scale Version IV; LS Mean: Least Squares Mean; SD: Standard Deviation.

Table 3: Comparison of Dasotraline's Abuse Potential with Methylphenidate

Study (Koblan et al., 2016)	Treatment Group	Primary Endpoint: Drug Liking VAS (Emax)	Comparison to Placebo	Comparison to Methylphenidate (40mg & 80mg)
Dasotraline 8mg, 16mg, 36mg	No significant difference	p>0.05	Significantly lower (p<0.01)	
Methylphenidate 40mg & 80mg	Significantly higher	p<0.001	-	
Placebo	-	-	-	

VAS: Visual Analog Scale; Emax: Peak Effect. This study was conducted in recreational stimulant users.[\[10\]](#)

Experimental Protocols

Pediatric Clinical Trial (NCT02428088)

- Objective: To evaluate the efficacy and safety of dasotraline in children aged 6-12 years with a diagnosis of ADHD.[\[2\]](#)
- Study Design: A 6-week, randomized, double-blind, multicenter, placebo-controlled, parallel-group study.[\[2\]](#)
- Participants: 342 children (mean age 9.1 years, 66.7% male) with a DSM-5 diagnosis of ADHD.[\[2\]](#)
- Intervention: Once-daily morning doses of dasotraline (2 mg or 4 mg) or placebo.[\[2\]](#)
- Primary Efficacy Endpoint: Change from baseline in the ADHD Rating Scale Version IV-Home Version (ADHD-RS-IV HV) total score at week 6.[\[2\]](#)

- Secondary Efficacy Endpoints: Included the Clinical Global Impression-Severity (CGI-S) score and subscale measures of hyperactivity and inattentiveness.[2]

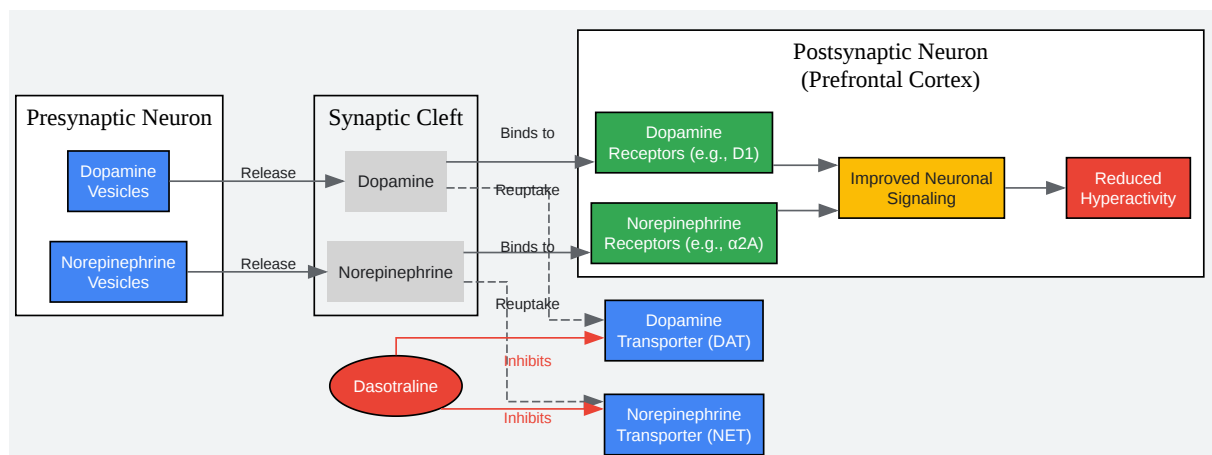
Adult Clinical Trial (NCT02276209)

- Objective: To evaluate the efficacy and safety of dasotraline in adults aged 18-55 years with a diagnosis of ADHD.[7]
- Study Design: An 8-week, randomized, double-blind, multicenter, parallel-group, outpatient study.[7]
- Participants: Adults meeting DSM-5 criteria for ADHD with an ADHD-RS-IV with adult prompts total score of ≥ 26 at screening and baseline.[7]
- Intervention: Once-daily, fixed-dose treatment with dasotraline (4 mg/day or 6 mg/day) or placebo.[8]
- Primary Efficacy Endpoint: Change from baseline in the ADHD-RS-IV total score at week 8. [8]
- Secondary Efficacy Endpoints: Included the Clinical Global Impression-Severity (CGI-S) scale and the inattentiveness and hyperactivity-impulsivity subscale scores of the ADHD-RS-IV.[7]

Visualizations

Proposed Signaling Pathway of Dasotraline in ADHD

Dasotraline is a potent inhibitor of both the dopamine transporter (DAT) and the norepinephrine transporter (NET).[11] In the prefrontal cortex, a brain region crucial for executive functions that are often impaired in ADHD, this dual inhibition leads to an increase in the extracellular concentrations of dopamine and norepinephrine.[12][13] This enhanced neurotransmitter availability is thought to improve neuronal signaling, thereby reducing symptoms of hyperactivity and inattention.[14][15]

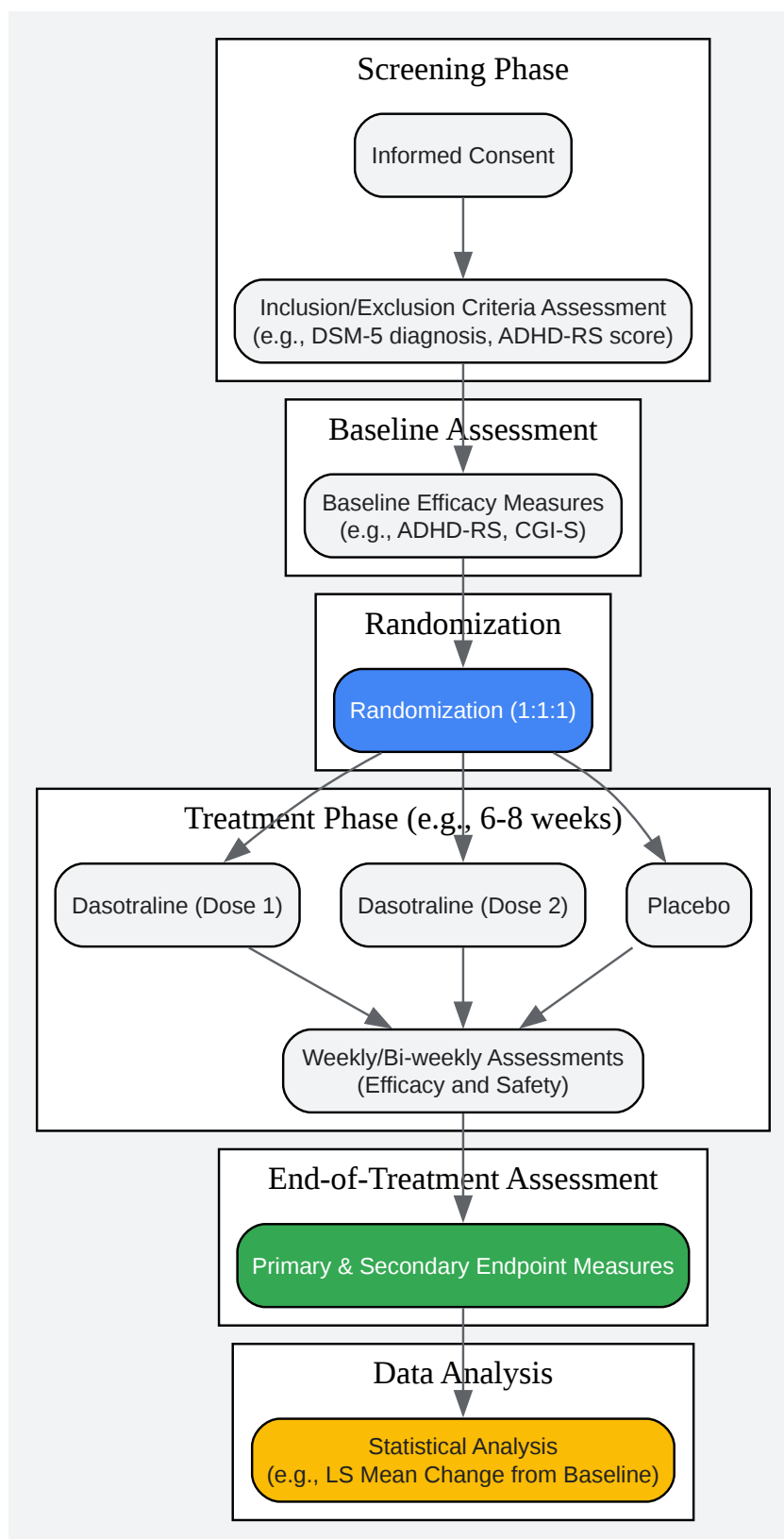


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Caption: Dasotraline's mechanism of action in reducing hyperactivity.

Experimental Workflow for a Placebo-Controlled Dasotraline Clinical Trial

The following diagram outlines a typical workflow for a randomized, double-blind, placebo-controlled clinical trial evaluating the efficacy of dasotraline in ADHD.



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Caption: A typical experimental workflow for dasotraline clinical trials.

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